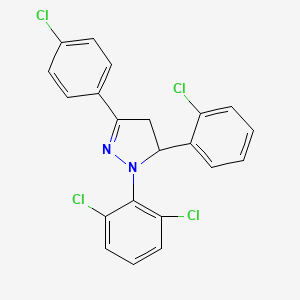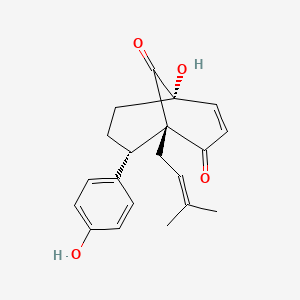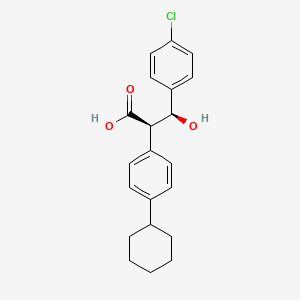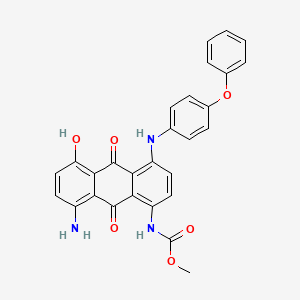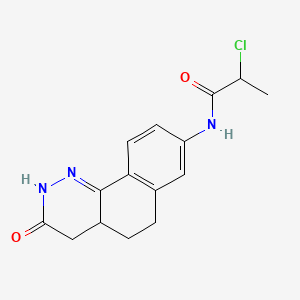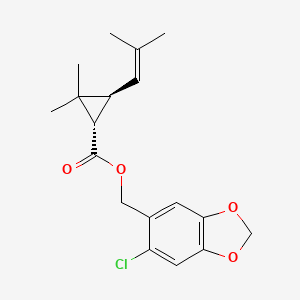
trans-Barthrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Barthrin: is a synthetic pyrethroid insecticide known for its high insecticidal activity and photostability. Pyrethroids are synthetic analogs of natural pyrethrins, which are derived from chrysanthemum flowers. This compound is widely used in agriculture and household pest control due to its effectiveness against a broad spectrum of insect pests.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Barthrin involves the esterification of chrysanthemic acid with an alcohol derivative. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: trans-Barthrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different insecticidal properties.
Reduction: Reduction of this compound can lead to the formation of less active or inactive compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The major products include various carboxylic acids and ketones.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products are substituted esters or amides.
科学研究应用
Chemistry: trans-Barthrin is used as a model compound in studies of pyrethroid insecticides. Researchers investigate its chemical properties, stability, and degradation pathways to develop more effective and environmentally friendly insecticides.
Biology: In biological research, this compound is used to study the effects of pyrethroids on insect physiology and behavior. It helps in understanding the mechanisms of insect resistance and developing strategies to overcome it.
Medicine: While this compound itself is not used in medicine, its derivatives and analogs are explored for potential therapeutic applications, such as antiparasitic agents.
Industry: this compound is widely used in the agricultural industry for crop protection. It is also used in household products like insect sprays and mosquito coils to control pests.
作用机制
trans-Barthrin exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to these channels and prolongs their open state, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The molecular targets include specific amino acid residues in the sodium channel protein, which are crucial for its normal function.
相似化合物的比较
- Permethrin
- Cypermethrin
- Deltamethrin
- Fenvalerate
Comparison: trans-Barthrin is unique among pyrethroids due to its high photostability, which makes it effective for outdoor applications where exposure to sunlight can degrade other pyrethroids. It also has a broad spectrum of activity against various insect pests, making it a versatile choice for pest control.
属性
CAS 编号 |
40642-48-6 |
|---|---|
分子式 |
C18H21ClO4 |
分子量 |
336.8 g/mol |
IUPAC 名称 |
(6-chloro-1,3-benzodioxol-5-yl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21ClO4/c1-10(2)5-12-16(18(12,3)4)17(20)21-8-11-6-14-15(7-13(11)19)23-9-22-14/h5-7,12,16H,8-9H2,1-4H3/t12-,16+/m0/s1 |
InChI 键 |
KPMWGGRSOPMANK-BLLLJJGKSA-N |
手性 SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
规范 SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





